(R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone
Description
(R)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (CAS: 161972-09-4) is a chiral ketone derivative featuring a 1,3-dioxolane ring system. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . The compound’s structure includes a stereogenic center at the dioxolane ring’s 4-position, conferring (R)-configuration, and an ethanone group at the 1-position (Figure 1). This configuration is critical for its role in asymmetric synthesis and pharmaceutical intermediates .
Synthesis: The compound is synthesized via a reported procedure involving protection of a diol precursor followed by ketone introduction. For example, describes its preparation using established methods from the literature (reference 42), likely involving acetonide formation from a vicinal diol and subsequent oxidation or coupling .
Properties
IUPAC Name |
1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)6-4-9-7(2,3)10-6/h6H,4H2,1-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEBKVJPKDAIIM-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1COC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone typically involves the reaction of acetone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to further reactions to introduce the ethanone group. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of ®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems helps in maintaining consistency and efficiency in the production process.
Types of Reactions:
Oxidation: ®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Applications in Green Chemistry
This compound is utilized in sustainable chemical processes, particularly for the acid-catalyzed carboxymethylation and methylation of alcohols and phenols using dimethyl carbonate. The following table summarizes key findings from studies on its application in green chemistry:
| Application | Catalysts Used | Results | Environmental Impact |
|---|---|---|---|
| Carboxymethylation of primary alcohols | p-Toluenesulfonic acid (PTSA), H₂SO₄ | Quantitative conversion achieved | Reduced waste compared to traditional methods |
| Methylation of cyclohexanol | AlCl₃ | High selectivity observed | Environmentally friendly alternative to existing methods |
| Dehydration of linear aliphatic alcohols | FeCl₃, H₂SO₄ | Effective dehydration rates | Minimizes hazardous waste production |
These processes demonstrate how (R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone can facilitate more sustainable chemical reactions under mild conditions.
Medicinal Chemistry Applications
While specific biological activity data on this compound may be limited, compounds with similar dioxolane structures have been studied for various pharmacological properties. Notably, dioxolanes are known for their antimicrobial and anti-inflammatory activities. The chirality of this compound may enhance its interactions with biological targets.
Case Study: Interaction Studies
Research focusing on the interaction of this compound with biological macromolecules is crucial for assessing its therapeutic potential. A study investigated its reactivity with proteins and nucleic acids to determine possible mechanisms of action.
Development of Bio-Based Solvents
A notable case study highlights the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent derived from glycerol. The study outlines a comprehensive ten-step method for developing new bio-based solvents that includes:
- In Silico Modeling : Utilizing Hansen solubility parameters to predict solvent behavior.
- Experimental Testing : Kamlet–Abboud–Taft parameters are determined to assess toxicity and environmental impact.
This methodology emphasizes the importance of early-stage testing in solvent development to ensure functional proficiency while minimizing ecological footprints .
Mechanism of Action
The mechanism of action of ®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1 compares (R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone with key analogues.
Key Observations :
- Functional Group Impact: Replacement of the ethanone group with methanol (as in (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol) reduces molecular weight and alters reactivity, favoring nucleophilic substitutions over carbonyl chemistry .
- Aromatic vs.
Stereochemical Variants
Stereochemistry significantly influences properties:
- (S)-Enantiomers: highlights that stereochemical misassignments in dioxolane derivatives can lead to erroneous biological activity predictions. For example, (S)-configured dioxolane methanol derivatives exhibit distinct optical rotations and reactivity in glycosylation reactions .
- Diastereomers: In , a diastereomeric mixture (55:45) of a dioxolane-containing ethanol derivative was resolved via chromatography, underscoring the challenge of stereocontrol in complex syntheses .
Physicochemical Properties and Commercial Data
- Price Benchmarks: While direct pricing data for this compound is unavailable, structurally similar dioxolanes like (R)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine are priced at USD 87/g (95% purity), reflecting the cost of chiral intermediates .
- Solubility and Stability: The dioxolane ring enhances stability against hydrolysis compared to non-cyclic acetals, as noted in for related compounds used in multi-step syntheses .
Biological Activity
(R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is an organic compound with the molecular formula CHO. This chiral molecule features a dioxolane ring, which contributes to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes:
- A dioxolane ring , which enhances its reactivity and interaction with biological molecules.
- Chirality , which may influence its pharmacological effects and interactions with biomolecules.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 144.17 g/mol |
| CAS Number | 61821-86-1 |
| IUPAC Name | 1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone |
Biological Activity
Research indicates that this compound exhibits various biological activities. Its interactions with biomolecules suggest potential applications in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dioxolane ring can facilitate:
- Hydrogen bonding with active sites on proteins.
- Hydrophobic interactions , enhancing binding affinity to lipid membranes or protein structures.
Case Studies and Applications
- Pharmaceutical Applications : The compound is being examined as a potential pharmaceutical intermediate. Its unique structure may allow it to act as a precursor in synthesizing biologically active compounds.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of dioxolane compounds exhibit antimicrobial effects. For instance, compounds similar to this compound have shown efficacy against various pathogens in vitro .
- Solvent Development : Research has explored the use of this compound in developing bio-based solvents. These solvents aim to reduce toxicity while maintaining effectiveness in chemical processes .
Table 2: Comparison of Biological Activities of Dioxolane Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
